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molecular formula C7H16O2 B046473 Propionaldehyde diethyl acetal CAS No. 4744-08-5

Propionaldehyde diethyl acetal

Cat. No. B046473
M. Wt: 132.2 g/mol
InChI Key: MBNMGGKBGCIEGF-UHFFFAOYSA-N
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Patent
US05354911

Procedure details

To 553.2 g of ethanol, 900 g of cyclohexane, and 5.7 g of p-toluenesulfonic acid placed in a 4 liter three-necked flask fitted with a stirrer, dropping funnel, reflux condenser, and internal thermometer, 348.6 g of propionaldehyde are added with stirring in the course of 5 minutes. Owing to the acetal formation, which starts spontaneously, the internal temperature rises to about 40° C. The mixture is allowed to react at 40° C. for 30 minutes, a pH of 7.0 is then established in the reaction mixture, which is composed of a lower water phase and an upper organic phase, by addition of sodium hydroxide solution (20% aqueous solution) and the water phase is separated. To remove the low-boiling components, the organic phase is subjected to initial distillation at 1013 mbar and a bottom temperature up to 121° C.
Quantity
553.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
solvent
Reaction Step One
Quantity
348.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]1([CH3:14])[CH:9]=CC(S(O)(=O)=O)=CC=1.[CH:15](=[O:18])[CH2:16]C.[OH-].[Na+]>O.C1CCCCC1>[CH2:1]([O:3][CH:9]([O:18][CH2:15][CH3:16])[CH2:4][CH3:14])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
553.2 g
Type
reactant
Smiles
C(C)O
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
900 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
348.6 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the course of 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
rises to about 40° C
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the water phase is separated
CUSTOM
Type
CUSTOM
Details
To remove the low-boiling components
DISTILLATION
Type
DISTILLATION
Details
distillation at 1013 mbar
CUSTOM
Type
CUSTOM
Details
up to 121° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)OC(CC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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